molecular formula C16H21NO5 B2614433 1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 2089650-26-8

1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B2614433
CAS No.: 2089650-26-8
M. Wt: 307.346
InChI Key: ZUYKNUHAOCTFCM-UHFFFAOYSA-N
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Description

1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound with the molecular formula C16H21NO5 and a molecular weight of 307.35 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and an indene carboxylic acid moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Mechanism of Action

Preparation Methods

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the indene core: The indene core can be synthesized through a series of cyclization reactions involving suitable precursors.

    Introduction of the methoxy group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Protection with tert-butoxycarbonyl group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy group with other substituents using reagents like sodium hydride (NaH) and alkyl halides.

    Hydrolysis: The Boc protecting group can be removed through acidic or basic hydrolysis to yield the free amine.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.

Scientific Research Applications

1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving indene derivatives.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other indene derivatives, such as:

These comparisons highlight the unique features of this compound, such as the presence of both the Boc protecting group and the methoxy group, which contribute to its distinct reactivity and applications.

Properties

IUPAC Name

4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17-16(13(18)19)9-8-10-11(16)6-5-7-12(10)21-4/h5-7H,8-9H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYKNUHAOCTFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C=CC=C2OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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